Dec-4-en-1-ol

Description

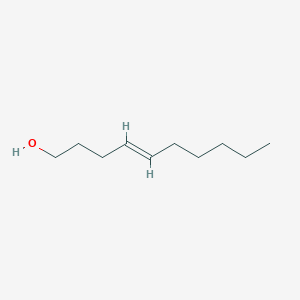

Structure

3D Structure

Properties

IUPAC Name |

(E)-dec-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h6-7,11H,2-5,8-10H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNFOJWKJSYIDH-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Dec 4 En 1 Ol

Identification in Biological Systems: Insect Semiochemicals

Dec-4-en-1-ol has been identified as a key component in the chemical signaling repertoire of several insect species, most notably as a pheromone. Pheromones are chemical substances produced and released into the environment by an animal that affect the behavior or physiology of others of its own species. cambridge.org

(Z)-4-decen-1-ol is a recognized component of the male-produced pheromone blend of the European wood wasp, Sirex noctilio, an invasive pest of pine forests. researchgate.netmdpi.com Research has identified this compound as part of a multi-component signal that mediates mating and aggregation behaviors. researchgate.netresearchgate.net In Y-tube olfactometer tests, a synthetic blend of (Z)-3-decen-1-ol and (Z)-4-decen-1-ol (at a 100:1 ratio) was found to be attractive to male wasps. researchgate.net Further studies have proposed lures for this pest that include (Z)-4-decen-1-ol along with two other male-produced compounds, (Z)-3-decen-1-ol and (E,E)-2,4-decadienal. mdpi.com

Interestingly, the exact composition of the pheromone blend can show geographic variation. A study of S. noctilio populations in China identified the major component, (Z)-3-decenol, but did not detect the minor components (Z)-4-decen-1-ol and (E, E)-2,4-decadienal, highlighting the complexity and potential regional differences in the species' chemical communication system. nih.gov

Dec-4-en-1-ol is part of a larger family of decenols and related unsaturated alcohols that serve as critical signaling molecules across a diverse range of insect species. The specific isomer, chain length, and blend ratio are often crucial for species-specific communication.

In Sirex noctilio, for instance, a blend of four compounds has been identified from males: (Z)-3-decenol, (Z)-4-decenol, (Z)-3-octenol, and (Z)-3-dodecenol. researchgate.net Electrophysiological studies measuring antennal responses revealed that while all compounds elicited a response from both sexes, the strength varied. (Z)-4-decenol generally prompted larger responses in female antennae than in male antennae. researchgate.net This suggests a degree of sex-specific function within the pheromone blend.

Beyond the Siricidae family, other decenol and dodecenol isomers are prominent in insect communication, particularly among termites. frontiersin.org This functional conservation of a chemical class across different insect orders underscores its evolutionary importance in establishing and maintaining species-specific signaling channels.

| Compound | Insect Species | Family | Function | Reference |

|---|---|---|---|---|

| (Z)-4-decen-1-ol | Sirex noctilio (Wood Wasp) | Siricidae | Component of male-produced aggregation-sex pheromone. | researchgate.netresearchgate.net |

| (Z)-3-decen-1-ol | Sirex noctilio (Wood Wasp) | Siricidae | Major component of male-produced aggregation-sex pheromone. | researchgate.net |

| (Z)-dodec-3-en-1-ol | Odontotermes formosanus (Termite) | Termitidae | Trail-following pheromone (orientation). | frontiersin.org |

| (Z,Z)-dodeca-3,6-dien-1-ol | Odontotermes formosanus (Termite) | Termitidae | Trail-following pheromone (recruitment and orientation). | frontiersin.org |

| (Z,Z,E)-3,6,8-dodecatrien-1-ol | Various Termite Species (e.g., Reticulitermes) | Rhinotermitidae | Common sex-pairing and trail-following pheromone. | frontiersin.org |

Occurrence as a Male Pheromone Component in Sirex noctilio (Wood Wasp)

Advanced Techniques for Extraction and Purification from Biological Sources

The identification of volatile semiochemicals like Dec-4-en-1-ol from biological sources requires highly sensitive and specialized methodologies to collect, isolate, and analyze these trace compounds. The choice of technique depends on the compound's properties and the biological context.

A primary method for collecting emitted volatiles from living insects is through headspace collection. acs.org This can be achieved by passing purified air over the organism and trapping the airborne compounds on a sorbent material. researchgate.net A modern, non-destructive variation of this is Headspace Solid-Phase Microextraction (HS-SPME). nih.gov In this technique, a coated fiber adsorbs volatiles from the space surrounding the insect, which can then be directly desorbed into a gas chromatograph for analysis. researchgate.netwikipedia.org This method is advantageous as it allows for the analysis of the precise blend of compounds an insect emits naturally. acs.orgnih.gov

Alternatively, direct solvent extraction is used to obtain pheromones from specific glands or whole-body washes. acs.orgnih.gov This involves dissecting the pheromone-producing glands or rinsing the insect's body with an organic solvent to dissolve the compounds of interest. acs.org While effective, this method extracts a wide array of other substances, necessitating extensive purification. acs.org

Following initial extraction, purification is typically achieved through various chromatographic techniques. Column chromatography is a fundamental method used to separate the crude extract into fractions based on the differential partitioning of compounds between a stationary phase and a mobile phase. alfa-chemistry.com For final purification and isolation of pure compounds, High-Performance Liquid Chromatography (HPLC) is often employed. The purified compounds are then structurally identified using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). nih.gov

| Technique | Principle | Application | Reference |

|---|---|---|---|

| Headspace Solid-Phase Microextraction (HS-SPME) | Adsorption of volatile compounds from the gas phase onto a coated fiber, followed by thermal desorption for analysis. | Collecting naturally emitted volatiles from living insects without solvents. | nih.govwikipedia.org |

| Solvent Extraction | Dissolving semiochemicals from dissected glands or whole-body washes using an appropriate organic solvent. | Obtaining a broad profile of compounds from an insect, requiring further purification. | acs.orgnih.gov |

| Column Chromatography | Separating compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through. | Initial fractionation and purification of crude extracts. | alfa-chemistry.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separating volatile compounds in a gas stream and identifying them based on their mass-to-charge ratio and fragmentation pattern. | Identification and quantification of individual pheromone components. | wikipedia.org |

Ecological Role in Interspecific and Intraspecific Chemical Communication Networks

The ecological role of Dec-4-en-1-ol extends beyond simple mate attraction and is embedded within a complex "information web". uni-jena.de This web includes both intraspecific (within-species) and interspecific (between-species) chemical signaling that shapes community interactions.

Intraspecific Communication: Within the Sirex noctilio species, the pheromone blend containing (Z)-4-decen-1-ol serves as an aggregation-sex pheromone. Research suggests these compounds may facilitate the formation of male leks (mating aggregations), which in turn attract females, thereby increasing mating opportunities. researchgate.net This chemical signal is fundamental to the reproductive strategy of the species.

Interspecific Communication: The efficacy of pheromones is often context-dependent and influenced by other chemical cues in the environment, particularly those from host plants (kairomones). Studies have shown that for S. noctilio, traps baited with pheromones alone can be unsatisfactory for monitoring purposes in forests. mdpi.com The trapping efficacy is often significantly enhanced when pheromones are combined with host plant volatiles. mdpi.com This indicates that the intraspecific pheromone signal works in concert with interspecific cues from pine trees to guide the wasps. Molecular studies have even suggested that certain odorant-binding proteins in S. noctilio have a stronger affinity for host plant volatiles than for pheromones, underscoring the importance of these interspecific signals in the insect's orientation and host-finding behavior. mdpi.com

This reliance on a combination of signals demonstrates that the ecological role of Dec-4-en-1-ol is not isolated. It is a key part of a sophisticated communication network where the insect integrates information from both its own species and its host resources to navigate its environment and fulfill its biological imperatives.

| Communication Type | Interaction | Ecological Function | Reference |

|---|---|---|---|

| Intraspecific | Male S. noctilio to Female/Male S. noctilio | Functions as a male-produced aggregation-sex pheromone, likely mediating lek formation and mate location. | researchgate.net |

| Interspecific | S. noctilio and Host Plant (e.g., Pine) | The pheromone signal is used in conjunction with host plant volatiles (kairomones) for habitat and mate location. | mdpi.commdpi.com |

Advanced Synthetic Strategies for Dec 4 En 1 Ol and Its Derivatives

Stereoselective Synthesis of (Z)-Dec-4-en-1-ol and (E)-Dec-4-en-1-ol

Achieving precise control over the geometry of the double bond in Dec-4-en-1-ol is paramount for its application in various chemical syntheses. The (Z) and (E) isomers often exhibit distinct biological activities and reactivities, necessitating stereoselective synthetic routes.

Wittig Reactions for Targeted Olefin Stereocontrol

The Wittig reaction stands as a cornerstone in organic synthesis for the creation of alkenes from aldehydes or ketones and phosphonium (B103445) ylides. lscollege.ac.inmnstate.edu The stereochemical outcome of the reaction, yielding either the (Z) or (E) alkene, is highly dependent on the nature of the ylide employed. lscollege.ac.inorganic-chemistry.org

Synthesis of (Z)-Dec-4-en-1-ol: Non-stabilized ylides, typically those with alkyl substituents, predominantly lead to the formation of (Z)-alkenes. organic-chemistry.org For the synthesis of (Z)-Dec-4-en-1-ol, a specific procedure involves the reaction of an appropriate aldehyde with a phosphonium ylide generated in situ. For instance, n-hexyltriphenylphosphonium bromide can be treated with a strong base like potassium bis(trimethylsilyl)amide in tetrahydrofuran (B95107) (THF) at low temperatures to form the corresponding ylide. rsc.orgresearchgate.net The subsequent addition of a suitable four-carbon aldehyde, such as 4-hydroxybutanal, to this ylide at reduced temperatures (e.g., -78 °C) and allowing it to warm to room temperature, results in the formation of (Z)-Dec-4-en-1-ol. rsc.orgresearchgate.netrsc.org The reaction proceeds through a kinetically controlled pathway, favoring the formation of the cis-oxaphosphetane intermediate, which then collapses to furnish the (Z)-alkene. pitt.edu

Synthesis of (E)-Dec-4-en-1-ol: Conversely, stabilized ylides, which contain electron-withdrawing groups like esters or ketones, generally afford (E)-alkenes with high selectivity. lscollege.ac.inorganic-chemistry.orgstackexchange.com The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is also a reliable method for producing (E)-alkenes. lscollege.ac.in For obtaining (E)-alkenes from non-stabilized ylides, the Schlosser modification can be employed, which involves the use of phenyllithium (B1222949) at low temperatures to equilibrate the initially formed betaine (B1666868) intermediate to its more stable threo isomer, which then eliminates to give the (E)-alkene. lscollege.ac.in Another approach involves the Horner-Wittig reaction, which allows for stereochemical control to produce both (E)- and (Z)-olefins. rsc.org

The choice of solvent and reaction conditions is critical in directing the stereoselectivity of the Wittig reaction. Salt-free conditions are often preferred for achieving high (Z)-selectivity with non-stabilized ylides. pitt.eduoup.com

Sonogashira Coupling in the Construction of Unsaturated Linkages

The Sonogashira coupling is a powerful and versatile cross-coupling reaction used to form carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. gold-chemistry.orgwikipedia.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, is instrumental in the synthesis of conjugated enynes, which are key intermediates in the preparation of unsaturated alcohols like Dec-4-en-1-ol and its derivatives. gold-chemistry.orgwikipedia.orgorganic-chemistry.org

A common strategy involves the coupling of a vinyl halide with a terminal alkyne. gold-chemistry.orglibretexts.org For instance, the synthesis of precursors to Dec-4-en-1-ol can utilize the Sonogashira coupling of (E)-5-bromopent-4-en-1-ol with a suitable terminal alkyne. rsc.orgresearchgate.netrsc.org This reaction creates a conjugated enyne system which can then be selectively hydrogenated to yield the desired (E,Z)- or (E,E)-dienol. rsc.orgresearchgate.netrsc.org The stereochemistry of the resulting double bond from the coupling reaction is generally retained from the starting vinyl halide. wikipedia.orglibretexts.org

The reaction conditions for Sonogashira coupling have been continuously refined to improve efficiency and expand substrate scope. While traditional methods often require anhydrous and anaerobic conditions, newer protocols have been developed that can be performed under milder conditions, including at room temperature and in aqueous media. wikipedia.orgorganic-chemistry.org Various palladium catalysts, including those with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have been employed. libretexts.org Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

The Sonogashira reaction's utility extends to the synthesis of complex molecules, including natural products and pharmaceuticals, due to its functional group tolerance and stereospecificity. gold-chemistry.orgwikipedia.org

Catalytic Approaches to Unsaturated Alcohol Synthesis (e.g., Fe-catalyzed Cross-Coupling)

In the quest for more sustainable and economical synthetic methods, iron-catalyzed cross-coupling reactions have emerged as a compelling alternative to those using precious metals like palladium. rsc.orgnih.govmdpi.com Iron is an abundant, inexpensive, and environmentally benign metal, making it an attractive catalyst for organic synthesis. nih.govmdpi.com

Iron catalysts have been successfully employed in various cross-coupling reactions to form C-C bonds. mdpi.com For instance, iron-catalyzed cross-dehydrogenative coupling (CDC) allows for the direct formation of C-C bonds from two C-H bonds, minimizing the need for pre-functionalized starting materials. mdpi.com This approach has been used to synthesize α,β-unsaturated ketones. nih.govrsc.org

While direct iron-catalyzed synthesis of Dec-4-en-1-ol is not extensively documented, the principles of iron-catalyzed cross-coupling can be applied to the synthesis of unsaturated alcohols. Iron-catalyzed allylation of organomagnesium reagents with allyl acetates has been shown to produce various alkene derivatives under mild conditions. rsc.org This methodology could potentially be adapted for the synthesis of Dec-4-en-1-ol by choosing appropriate starting materials.

Furthermore, iron catalysts have been used in reactions involving C(sp³)–H functionalization, which provides a direct way to form new C-C bonds from readily available hydrocarbons. nih.govmdpi.com The development of iron-catalyzed methods for the synthesis of unsaturated alcohols remains an active area of research, with the potential to provide more sustainable and cost-effective manufacturing processes.

Precursor Chemistry and Intermediate Transformations in Dec-4-en-1-ol Synthesis

The synthesis of Dec-4-en-1-ol often involves the strategic use of precursor molecules and key intermediate transformations to construct the carbon skeleton and install the required functional groups with the correct stereochemistry.

Utilizing Alkyne Precursors (e.g., 4-decyn-1-ol (B3056125) as an Intermediate for Decenyl Acetates)

Alkyne precursors play a crucial role in the synthesis of unsaturated compounds, including Dec-4-en-1-ol and its derivatives. A key intermediate in this context is 4-decyn-1-ol. This acetylenic alcohol serves as a versatile building block that can be stereoselectively reduced to afford either the (Z) or (E) isomer of Dec-4-en-1-ol.

Specifically, 4-decyn-1-ol is a known intermediate in the synthesis of (Z)-4-decenyl acetate (B1210297). jaydevchemicals.com The synthesis of 9-decyn-1-ol, another important acetylenic precursor, has been achieved from tetrahydrofurfuryl chloride. cas.cz The partial hydrogenation of the triple bond in these decyn-1-ol precursors is a critical step. Using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead), allows for the stereoselective reduction of the alkyne to a (Z)-alkene, yielding (Z)-Dec-4-en-1-ol. Conversely, reduction of the alkyne with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) typically yields the (E)-alkene.

The subsequent acetylation of the resulting decenol produces the corresponding decenyl acetate. This strategy highlights the importance of alkyne intermediates in providing access to specific olefin geometries.

Transformations of Analogous Pentenols as Synthetic Models (e.g., (E)-5-bromopent-4-en-1-ol, pent-4-en-1-ol)

In the development of synthetic routes, smaller, analogous molecules are often used as models to test and optimize reaction conditions before applying them to more complex targets. For the synthesis of Dec-4-en-1-ol and its derivatives, transformations involving pentenol analogues are particularly relevant.

(E)-5-bromopent-4-en-1-ol is a key building block in several synthetic strategies. rsc.orgresearchgate.netrsc.org This compound can be prepared from (E)-5-bromopent-4-enal. rsc.orgresearchgate.net It serves as a crucial partner in Sonogashira coupling reactions, where it is coupled with terminal alkynes to form enyne intermediates. rsc.orgresearchgate.netrsc.org These enynes can then be further elaborated to produce longer-chain unsaturated alcohols with defined stereochemistry. The synthesis of (E)-5-bromopent-4-en-1-ol itself has been reported via the reduction of a corresponding ester. caltech.edu

Pent-4-en-1-ol is another valuable starting material and synthetic model. rsc.orgresearchgate.net Its transformations can provide insights into reactions that could be applied to the synthesis of Dec-4-en-1-ol. For example, the reactivity of the double bond and the hydroxyl group in pent-4-en-1-ol can be studied to develop methods for chain extension and functional group manipulation. The synthesis of (S)-1-(furan-2-yl)pent-4-en-1-ol, a precursor for complex natural products, demonstrates the utility of functionalized pentenol derivatives in organic synthesis. researchgate.netaurigeneservices.com The pent-1-en-4-yn-3-yl radical, a highly reactive intermediate, showcases the diverse chemistry that can be explored with five-carbon unsaturated systems. ontosight.ai

By studying the reactions of these pentenol analogues, chemists can develop robust and efficient methods for the synthesis of more complex molecules like Dec-4-en-1-ol.

Exploitation of Aldol (B89426) and Ring-Closing Metathesis Reactions in the Synthesis of Related Cyclic Scaffolds

The combination of aldol additions and ring-closing metathesis (RCM) represents a potent strategy for the enantioselective synthesis of oxygen-containing heterocyclic compounds, such as substituted tetrahydropyrans and oxepanes, which are structurally related to cyclized derivatives of Dec-4-en-1-ol. researchgate.netacs.orgnih.gov This sequence allows for the controlled construction of both the carbon backbone and the cyclic ether core. nih.gov

The general approach begins with an asymmetric aldol reaction to establish key stereocenters. acs.org For instance, an aldehyde derived from a precursor alcohol can react with an enolate to form a β-hydroxy ketone or aldehyde. Subsequent chemical modifications can introduce a second double bond, creating a diene alcohol. This diene is the crucial substrate for the RCM step.

Ring-closing metathesis, often catalyzed by ruthenium-based complexes like Grubbs catalysts, facilitates the intramolecular cyclization of the diene. organic-chemistry.orgwikipedia.org The reaction involves the formation of a metallacyclobutane intermediate, which rearranges to form a new double bond within a ring, releasing a small volatile alkene, such as ethylene, as a byproduct. wikipedia.orgresearchgate.net This step is the primary force driving the formation of the cyclic scaffold. organic-chemistry.org This strategy has been successfully applied to the synthesis of various natural products containing cyclic ethers. nih.govacs.org

A potential synthetic route starting from a molecule like Dec-4-en-1-ol could involve its oxidation to the corresponding aldehyde. This aldehyde could then undergo an aldol addition with another aldehyde or ketone that contains a terminal alkene. The resulting product, a diene alcohol, would be primed for a ring-closing metathesis reaction to yield an unsaturated six-membered cyclic ether, a tetrahydropyran (B127337) derivative.

Table 1: Aldol-RCM Strategy for Cyclic Ether Synthesis

| Step | Reaction | Description | Key Intermediates / Products |

|---|---|---|---|

| 1 | Asymmetric Aldol Addition | Creates a β-hydroxy carbonyl compound with defined stereochemistry. acs.org | β-hydroxy ketone/aldehyde |

| 2 | Olefination | Introduces a second double bond to form a diene. | Acyclic diene alcohol |

Chemoenzymatic and Asymmetric Catalytic Synthesis Routes

Modern synthetic chemistry increasingly relies on chemoenzymatic and asymmetric catalytic methods to produce enantiomerically pure compounds. These techniques offer high selectivity and milder reaction conditions compared to traditional methods.

Asymmetric Hydroalkoxylation of Unsaturated Alcohols

Asymmetric hydroalkoxylation is a highly atom-economical method for synthesizing chiral ethers from unsaturated alcohols like Dec-4-en-1-ol. acs.org The intramolecular version of this reaction involves the addition of the alcohol's hydroxyl group across its own carbon-carbon double bond, leading directly to the formation of a cyclic ether. rsc.orgnih.gov This transformation can be catalyzed by a variety of metal complexes and organocatalysts. acs.orgresearchgate.net

Lanthanide-based catalysts have been shown to be effective for the intramolecular hydroalkoxylation of alkynyl alcohols, yielding exocyclic enol ethers with high regioselectivity. acs.orgnih.gov For unsaturated alcohols (alkenols), chiral copper(II)-bis(oxazoline) complexes can catalyze the cyclization to form 5- and 6-membered cyclic ethers with moderate to high enantioselectivity. acs.org Another novel approach uses a self-assembled resorcin nih.govarene hexamer as a supramolecular host to catalyze the intramolecular hydroalkoxylation of unsaturated alcohols under mild conditions, mimicking enzymatic catalysis. nih.govrsc.org

The development of nickel-catalyzed hydroalkoxylation of dienes with various alcohols has also emerged as a powerful tool for creating chiral allylic ethers with high regio- and enantiocontrol. nih.govchemrxiv.org These methods highlight the potential for converting simple unsaturated alcohols into valuable, optically active cyclic and acyclic ether products. thieme-connect.com

Table 2: Catalytic Systems for Asymmetric Intramolecular Hydroalkoxylation of Unsaturated Alcohols

| Catalytic System | Substrate Type | Product | Yield / Enantioselectivity | Reference(s) |

|---|---|---|---|---|

| Cu(II)-bis(oxazoline) (BOX) | Alkenols | 5- and 6-membered cyclic ethers | Moderate to high enantioselectivity | acs.org |

| Resorcin nih.govarene hexamer | γ,δ-Unsaturated alcohols | Tetrahydropyran derivatives | Good yields | rsc.org |

| Ln[N(SiMe₃)₂]₃ (Ln = La, Sm) | Alkynyl alcohols | Exocyclic enol ethers | High turnover frequencies | acs.orgnih.gov |

Gold-Catalyzed Glycosylation Employing Unsaturated Alcohol Acceptors

Gold-catalyzed glycosylation has become a powerful and versatile method for the synthesis of oligosaccharides and glycoconjugates due to the mild reaction conditions and high efficiency associated with gold's affinity for alkynes. chemrxiv.orgresearchgate.net In this context, unsaturated alcohols such as Dec-4-en-1-ol or its analogue, 4-penten-1-ol, can serve as effective glycosyl acceptors. rsc.orgescholarship.org

The general mechanism involves the activation of a glycosyl donor, typically containing an alkyne moiety (e.g., glycosyl ortho-alkynylbenzoates or propargyl glycosides), by a cationic gold(I) catalyst. chemrxiv.orgnih.gov This activation facilitates the departure of the leaving group and the formation of a reactive oxocarbenium ion intermediate. The alcohol acceptor then attacks this intermediate, forming the glycosidic bond. chemrxiv.orgnih.gov

This methodology has been used with a wide variety of alcohol acceptors, including primary and secondary aliphatic alcohols, to produce diverse glycosides in good to excellent yields and with high stereoselectivity. acs.org For example, the coupling of a 6-O-acetyl donor with pent-4-en-1-ol using a gold catalyst resulted in the formation of the glycosidic linkage with exclusive α-selectivity in high yield. escholarship.org The mildness of the gold-catalyzed conditions makes this method compatible with a range of functional groups, positioning it as a key strategy in modern carbohydrate chemistry. acs.orgbeilstein-journals.org

Table 3: Gold-Catalyzed Glycosylation with Unsaturated Alcohol Acceptors

| Glycosyl Donor Type | Acceptor Alcohol Example | Catalyst System | Product Type | Yield / Selectivity | Reference(s) |

|---|---|---|---|---|---|

| Propargyl glycoside | 4-Penten-1-ol | AuCl₃ | α/β-Glycosides | Good yields | rsc.org |

| Glycosyl ortho-alkynylbenzoate | 2,6-Dimethylphenol | Ph₃PAuOTf | β-Glycoconjugate | 97% yield | nih.gov |

| 2-Azido-2-deoxyglycosyl donor | Pent-4-en-1-ol | Gold(I) catalyst | 1,2-cis-2-azido-2-deoxy glycoside | 92% yield, exclusive α-selectivity | escholarship.org |

Advanced Analytical Characterization and Structural Elucidation of Dec 4 En 1 Ol

Chromatographic Methodologies for Isomer Separation and Quantification

Chromatographic techniques are indispensable for resolving the complexities of Dec-4-en-1-ol isomers and assessing their purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like Dec-4-en-1-ol. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In practice, a sample containing Dec-4-en-1-ol is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The column, often coated with a stationary phase like 5% diphenyl/95% dimethyl polysiloxane, separates the components of the mixture based on their boiling points and affinities for the stationary phase.

As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. The mass spectrum of (E)-dec-4-en-1-ol, for example, shows a molecular ion peak (M+) at m/z 156, corresponding to its molecular weight. nih.gov The fragmentation pattern, which includes characteristic ion fragments, serves as a chemical fingerprint for definitive identification. By comparing the retention time and mass spectrum of an unknown peak to that of a known standard, the presence and purity of Dec-4-en-1-ol can be confirmed. nih.gov For instance, GC-MS analysis can differentiate Dec-4-en-1-ol from other compounds in a complex mixture, such as those found in insect pheromone glands or plant volatiles. nih.govmdpi.com

The purity of a Dec-4-en-1-ol sample is determined by the relative area of its corresponding peak in the chromatogram. A high-purity sample will exhibit a single, dominant peak with minimal interference from other signals. Commercial standards for (Z)-dec-4-en-1-ol often specify a purity of greater than 90% as determined by GC. thegoodscentscompany.com

Table 1: GC-MS Parameters for Dec-4-en-1-ol Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-INNOWax) | nih.govacs.org |

| Column Dimensions | 30 m x 0.25 mm i.d. x 0.25 µm film thickness | acs.org |

| Carrier Gas | Helium | acs.org |

| Flow Rate | 1.2 mL/min | acs.org |

| Injector Temperature | 225 - 250 °C | nih.gov |

| Oven Temperature Program | Initial hold at 40-50°C, then ramp at 10°C/min to 230-280°C | nih.govacs.org |

| Ionization Mode | Electron Impact (EI) at 70 eV | affrc.go.jp |

| Mass Analyzer | Quadrupole | affrc.go.jp |

| Detector | Mass Spectrometer | affrc.go.jp |

While GC-MS is excellent for general identification, High-Performance Liquid Chromatography (HPLC) is often the preferred method for the separation and analysis of stereoisomers, including the enantiomers of Dec-4-en-1-ol. Chiral HPLC, in particular, is a powerful tool for determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other. This is critical in pheromone research, as often only one specific enantiomer is biologically active.

In chiral HPLC, a stationary phase containing a chiral selector is used. This chiral environment allows for the differential interaction of the enantiomers of Dec-4-en-1-ol, leading to their separation. The two enantiomers will have different retention times, allowing for their individual quantification. The enantiomeric excess is then calculated from the relative peak areas of the two enantiomers. While specific HPLC methods for Dec-4-en-1-ol are not extensively detailed in the provided context, the general principles of chiral HPLC are widely applied for such separations.

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a highly specialized and sensitive technique that directly links the chemical identity of a compound to its biological activity. frontiersin.org It is particularly valuable in the study of insect pheromones like Dec-4-en-1-ol. In a GC-EAD system, the effluent from the gas chromatograph is split into two streams. One stream goes to a conventional detector, such as a Flame Ionization Detector (FID), while the other is directed over an insect's antenna. nih.gov

Electrodes attached to the antenna measure the electrical potential changes (depolarizations) that occur when an olfactory receptor on the antenna binds with a stimulating compound. uni-goettingen.de When a compound that the insect can detect elutes from the GC column, the antenna generates a measurable electrical signal. By simultaneously recording the output from both the FID and the EAD, researchers can pinpoint which specific compounds in a complex mixture are biologically active. frontiersin.org

For example, GC-EAD has been used to identify (Z)-dec-4-en-1-ol as a compound that provokes strong responses from the antennae of the woodwasp Sirex noctilio. researchgate.netresearchgate.net This technique is crucial for identifying the correct, biologically active isomers from a mixture, as even closely related isomers may not elicit an antennal response. affrc.go.jp

Table 2: Key Findings from GC-EAD Studies Involving Dec-4-en-1-ol

| Insect Species | Finding | Source |

|---|---|---|

| Sirex noctilio | (Z)-dec-4-en-1-ol elicits strong electrophysiological responses. | researchgate.netresearchgate.net |

| Caloptilia porphyretica | A single EAD-active compound was detected in female effluvia. | researchgate.net |

| Whittleia retiella | Two EAD-active compounds were identified in female headspace samples. | nih.gov |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis and Enantiomeric Excess Determination

Advances in Hyphenated Analytical Systems for Comprehensive Analysis

The comprehensive analysis and structural elucidation of specific chemical compounds like Dec-4-en-1-ol are significantly enhanced by the use of hyphenated analytical systems. These techniques, which couple a separation method with a spectroscopic detection method, offer unparalleled specificity and sensitivity for identifying and quantifying components within complex mixtures. scribd.comresearchgate.net The term 'hyphenation' itself was first used in 1980 to describe this powerful combination of technologies. scribd.com The primary advantage of these systems lies in their ability to perform separation and identification in a single, often automated, run, which improves accuracy, reproducibility, and sample throughput. scribd.com For a volatile compound such as Dec-4-en-1-ol, techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Olfactometry (GC-O), and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. tandfonline.comresearcher.life In this system, the gas chromatograph separates individual components from a mixture based on their volatility and interaction with the stationary phase of the column. As each compound elutes, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a chemical fingerprint.

For Dec-4-en-1-ol, GC-MS is crucial for both identification and isomeric differentiation. The National Institute of Standards and Technology (NIST) Chemistry WebBook contains reference mass spectra for isomers of this compound, such as (Z)-4-Decen-1-ol, which serves as a benchmark for identification. nist.govnist.gov The retention index (a measure of where a compound elutes relative to a series of standards) is another key parameter for identification. Experimental Kovats retention indices for Dec-4-en-1-ol have been determined on different types of GC columns, providing critical data for its unambiguous identification in various samples. nih.gov

Table 1: GC-MS Kovats Retention Index for Dec-4-en-1-ol

| Parameter | Value | Source |

|---|---|---|

| Standard Non-Polar Column | 1241 | NIST Mass Spectrometry Data Center nih.gov |

| Standard Polar Column | 1816, 1791 | NIST Mass Spectrometry Data Center nih.gov |

This interactive table provides retention data used for identifying Dec-4-en-1-ol in GC-MS analysis.

Gas Chromatography-Olfactometry (GC-O)

While GC-MS provides structural information, it cannot describe a key functional property of many volatile molecules: their odor. Gas Chromatography-Olfactometry (GC-O) is a specialized hyphenated technique that addresses this by splitting the effluent from the GC column between a standard detector (like MS or Flame Ionization Detector - FID) and a sniffing port where a trained human assessor evaluates the odor of each eluting compound. wikipedia.orgpfigueiredo.orgresearchgate.net This makes GC-O the most suitable method for assessing the sensory impact of odor-active components in a mixture. pfigueiredo.org

The analysis can be performed using several methods:

Detection Frequency: A panel of assessors sniffs the effluent, and the number of panelists who detect an odor at a specific retention time is recorded. wikipedia.org

Dilution to Threshold: An extract is serially diluted and analyzed until the odor is no longer detectable, which helps determine the odor potency of each compound. wikipedia.org

Direct Intensity: Assessors rate the perceived intensity of each odor as it elutes from the column. wikipedia.org

Table 2: Illustrative GC-O Data for a Sample Containing (Z)-4-Decen-1-ol

| Retention Index | Odor Descriptor | Perceived Intensity (Scale 1-10) | Identification |

|---|---|---|---|

| 1241 | Waxy, floral, rose | 7 | (Z)-4-Decen-1-ol |

| 1350 | Citrus, sweet | 9 | Compound X |

| 1420 | Green, leafy | 5 | Compound Y |

This representative table shows the type of sensory and chemical data generated during a GC-O analysis. Data is illustrative.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally unstable, Liquid Chromatography-Mass Spectrometry (LC-MS) is the hyphenated technique of choice. tandfonline.com While Dec-4-en-1-ol itself is readily analyzed by GC-MS, LC-MS becomes invaluable for studying its non-volatile precursors or derivatives. For example, in the analysis of wine thiols, which are structurally similar long-chain alcohols, LC-MS/MS (tandem mass spectrometry) is the primary technique used to analyze their non-volatile glutathionylated and cysteinylated precursors. mdpi.comresearchgate.net The development of LC-MS methods has been crucial because these precursors cannot be volatilized for GC-MS analysis. mdpi.com This highlights the complementary nature of hyphenated systems in providing a complete picture of a compound's lifecycle and presence in a given matrix.

Further advancements, such as comprehensive two-dimensional gas chromatography (GCxGC-MS), offer even greater resolving power for exceptionally complex samples, ensuring that trace components co-eluting in a standard GC-MS analysis can be separated and identified. shimadzu.com The coupling of these advanced separation and detection technologies provides a robust framework for the definitive characterization of chemical compounds like Dec-4-en-1-ol.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| (E)-4-Decen-1-ol |

| (Z)-4-Decen-1-ol |

| 3-S-cysteinylhexan-1-ol |

| 3-S-glutathionylhexan-1-ol |

Biological Significance and Applications in Pest Management Science

Role as an Insect Pheromone and its Behavioral Ecology

Dec-4-en-1-ol is a constituent of a putative aggregation-sex pheromone produced by male Sirex noctilio. nih.govresearchgate.net This pheromone blend is crucial in the wasp's mating behavior, as it is believed to mediate the formation of "leks," which are communal mating display areas. nih.govbioone.org Males congregate in these leks, often in the upper branches of trees, and release the pheromone to attract both other males and receptive females, thereby facilitating mating. bioone.orgup.ac.za While (Z)-3-decen-1-ol is the major and most behaviorally active component of this blend, (Z)-4-decen-1-ol has been identified as a minor component in the male-produced effluvia. nih.govmdpi.com It is important to note that some chemical analyses of S. noctilio extracts have not detected (Z)-4-decen-1-ol, suggesting potential variability in its presence or concentration. nih.govmdpi.com

Research has pinpointed the specific site of production and/or storage of the male S. noctilio pheromone blend, which includes (Z)-4-decen-1-ol. nih.gov Analyses of different body parts confirmed that these compounds are released from the hind legs of the male wasps. nih.govresearchgate.net Further investigation suggests that the specific reservoir for the pheromone is likely the leg-tendon gland. nih.govresearchgate.net The pheromones are released from these glands into the atmosphere to attract other wasps. While the release rate for (Z)-4-decen-1-ol has not been individually quantified, the rate for the main component, (Z)-3-decen-1-ol, has been measured at approximately 90 ± 12.4 ng/min per male, a rate significantly higher than that of many synthetic lures tested for trapping. nih.gov The peak release of the male pheromone blend occurs between 11:00 and 12:00 in two-day-old individuals. nih.govmdpi.com

The detection of pheromones like Dec-4-en-1-ol begins when the molecule binds to specialized proteins in the insect's antennae. nih.gov In the fluid-filled sensory hairs (sensilla) on the antennae, odorant-binding proteins (OBPs) are believed to capture hydrophobic odorant molecules and transport them to olfactory receptors (ORs) on the surface of nerve cells. wikipedia.orgoup.com

Electrophysiological studies on S. noctilio using electro-antennography (EAG) have demonstrated that the antennae of both sexes are responsive to (Z)-4-decen-1-ol. nih.gov Dose-response experiments showed that female antennae, in particular, tend to exhibit a stronger relative response to (Z)-4-decen-1-ol compared to male antennae. nih.gov

Research into the specific molecular interactions has largely focused on the major pheromone component, (Z)-3-decen-1-ol, and its binding with a specific odorant-binding protein, SnocOBP9. nih.gov A study measuring the binding affinity of various compounds to SnocOBP9 found that (Z)-3-decen-1-ol binds with high affinity (Ki = 1.53 ± 0.09 μM). In contrast, (Z)-4-decen-1-ol was also tested but showed a much weaker binding affinity (Ki > 20 μM), indicating that SnocOBP9 is more specifically tuned to the major pheromone component. nih.gov This specificity in binding is a crucial step in the neural pathway that ultimately leads to the insect's behavioral response to the pheromone signal.

**Table 1: Research Findings on Dec-4-en-1-ol and its Analogs in *Sirex noctilio***

| Aspect | Finding | Compound(s) of Focus | Source(s) |

|---|---|---|---|

| Pheromone Role | Component of male-produced aggregation-sex pheromone blend. | (Z)-4-decen-1-ol, (Z)-3-decen-1-ol | nih.gov, plos.org |

| Behavioral Function | Mediates lek formation for mating. | Pheromone blend | bioone.org, nih.gov, up.ac.za |

| Production Gland | Hind legs, likely the leg-tendon gland. | (Z)-4-decen-1-ol, (Z)-3-decen-1-ol | nih.gov, researchgate.net |

| Antennal Response | Elicits electrophysiological response in both male and female antennae. | (Z)-4-decen-1-ol | nih.gov |

| OBP Binding | (Z)-4-decen-1-ol shows weak binding to SnocOBP9 compared to the major component. | (Z)-4-decen-1-ol, (Z)-3-decen-1-ol | nih.gov |

Elucidation of Pheromone Gland Composition and Release Mechanisms

Strategies for Agricultural Pest Management Utilizing Dec-4-en-1-ol and its Analogs

The identification of Dec-4-en-1-ol and its more active analog, (Z)-3-decen-1-ol, as pheromone components for the highly destructive Sirex noctilio woodwasp has opened avenues for developing targeted pest management strategies within an Integrated Pest Management (IPM) framework. mdpi.com

A cornerstone of any IPM program is the ability to monitor pest populations to make informed decisions about control measures. mdpi.com Pheromone-baited traps are a standard tool for detecting the presence of a pest and estimating its population density. californiaagriculture.org

For S. noctilio, lures containing synthetic versions of the male-produced pheromone blend have been developed for use in monitoring traps. mdpi.com However, field trials using lures based on these pheromones alone have generally not proven effective in capturing the wasps. researchgate.net One significant challenge is that the release rates from these artificial lures have been substantially lower than the amount of pheromone released by live males, which may account for their poor performance. nih.govresearchgate.net Currently, the most reliable method for trapping S. noctilio involves placing traps on host pine trees that have been deliberately stressed, which causes them to release attractive volatile compounds known as kairomones. researchgate.net Ongoing research aims to improve the efficacy of pheromone-based lures, potentially by creating blends that include both the pheromones and key host-plant kairomones to create a more powerfully attractive signal. mdpi.com

Mating disruption is a proactive pest control technique that involves saturating an area, such as a forest or orchard, with a high concentration of a synthetic insect sex pheromone. mdpi.comwisc.edu This abundance of synthetic signals makes it difficult or impossible for males to locate calling females, thereby disrupting mating, reducing subsequent larval populations, and minimizing crop or forest damage. californiaagriculture.orgwisc.edu

While mating disruption is a successful strategy for many lepidopteran pests, its application for Sirex noctilio using Dec-4-en-1-ol and its analogs is still a future potential rather than a current practice. californiaagriculture.orgmdpi.com The development of this technique is contingent upon first creating a highly effective synthetic lure. The current challenges in developing a successful trapping lure indicate that the pheromone blend's role and the optimal way to deploy it for disruption are not yet fully understood. researchgate.netresearchgate.net The fact that the pheromone appears to function as an aggregation or lekking signal, attracting both males and females, may also require a different strategic approach compared to traditional mating disruption which typically targets only males searching for females. nih.govbioone.org

Advanced Material Applications and Chemical Engineering Perspectives

Dec-4-en-1-ol as a Synthon for Specialty Chemicals and Advanced Organic Materials

A synthon is a conceptual unit within a target molecule that represents a potential starting material or intermediate in retrosynthetic analysis. Dec-4-en-1-ol, with its bifunctional nature—a primary alcohol and a C-C double bond at a specific position—is a valuable synthon for introducing a C10 aliphatic chain into more complex structures. Its utility is particularly notable in the synthesis of specialty chemicals such as insect pheromones and fragrance compounds.

The related alkyne, 4-Decyn-1-ol (B3056125), serves as a direct intermediate in the synthesis of (Z)-4-decenyl acetate (B1210297), which is the sex pheromone for the lesser date moth (Batrachedra amydraula). jaydevchemicals.com This highlights the utility of the C10 backbone provided by decenol and its derivatives in constructing targeted semiochemicals.

In the fragrance industry, (Z)-dec-4-en-1-ol is valued as a specialty aroma molecule. thegoodscentscompany.comperflavory.com It is described as having waxy and fatty odor notes and is used to impart these characteristics in fragrance compositions, particularly to modify and enhance citrus-based scents. thegoodscentscompany.comperflavory.com Its isomer, (E)-4-decenal, is also a powerful fragrance ingredient known for its fresh, citrus, and orange-flower-like aroma. thegoodscentscompany.com

Table 1: Applications of Dec-4-en-1-ol and Related Compounds as Synthons

| Synthon/Precursor | Specialty Chemical Product | Application Area | Key Synthetic Reaction | Reference |

|---|---|---|---|---|

| (Z)-Dec-4-en-1-ol | (4E,6Z,10Z)-Hexadeca-4,6,10-trien-1-ol | Insect Pheromone (Cocoa Pod Borer Moth) | Wittig Reaction | researchgate.net |

| 4-Decyn-1-ol | (Z)-4-Decenyl Acetate | Insect Pheromone (Lesser Date Moth) | Alkyne reduction followed by acetylation | jaydevchemicals.com |

| (Z)-Dec-4-en-1-ol | Fragrance Compositions | Flavors & Fragrances | Direct ingredient formulation | thegoodscentscompany.comperflavory.com |

Chemical Process Optimization for Scalable and Sustainable Production of Dec-4-en-1-ol

The scalable and sustainable production of specialty chemicals like Dec-4-en-1-ol requires rigorous chemical process optimization. The goal is to maximize yield, purity, and efficiency while minimizing costs, energy consumption, and environmental impact. For syntheses involving the Wittig reaction, which is a common route to unsaturated alcohols like decenol, several optimization strategies are critical. numberanalytics.com

The Wittig reaction, while powerful for forming C=C bonds, presents challenges for industrial-scale production. numberanalytics.comresearchgate.net One major issue is the generation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct, which can complicate product purification and represents poor atom economy. researchgate.net Optimization efforts often focus on several key areas:

Reaction Conditions: The choice of base, solvent, and temperature significantly affects the stereoselectivity (Z/E ratio) and yield of the alkene product. numberanalytics.comwikipedia.org For non-stabilized ylides, which typically favor the Z-alkene, lithium-free conditions and polar aprotic solvents like THF or DMF are often employed to enhance Z-selectivity. wikipedia.org

Reagent Selection: Using stabilized ylides or salt-free conditions can improve selectivity and minimize side reactions. numberanalytics.com Modifications to the Wittig reaction, such as the Schlosser modification, can be used to favor the E-alkene by converting the initially formed erythro betaine (B1666868) intermediate to the more stable threo betaine before elimination. wikipedia.org

Downstream Processing: Efficient removal of the triphenylphosphine oxide byproduct is a significant hurdle. researchgate.net Process optimization must include scalable purification techniques, such as chromatography or distillation, to achieve the high purity required for fragrance or pheromone applications. numberanalytics.com

Sustainability and Green Chemistry: A key aspect of modern process optimization is the integration of green chemistry principles. This involves selecting less hazardous solvents, improving energy efficiency, and developing methods for catalyst recycling or using catalytic versions of the reaction to reduce waste. For the Wittig reaction, a challenge is its poor atom economy due to the phosphine (B1218219) oxide byproduct. researchgate.net Research into catalytic Wittig-type reactions or alternative olefination methods with better environmental profiles is an ongoing area of interest.

Table 2: Key Parameters for Optimization of Wittig Synthesis for Unsaturated Alcohols

| Parameter | Objective | Strategies and Considerations | Reference |

|---|---|---|---|

| Stereoselectivity (Z/E Ratio) | Control alkene geometry for specific applications (e.g., Z-isomer for pheromones). | Choice of ylide (stabilized vs. non-stabilized), solvent polarity, presence/absence of lithium salts, temperature control. Schlosser modification for E-alkenes. | numberanalytics.comwikipedia.org |

| Reaction Yield | Maximize conversion of starting materials to the desired product. | Optimize temperature, reaction time, stoichiometry of reactants, and choice of base (e.g., n-BuLi, NaH, t-BuOK). | numberanalytics.comresearchgate.net |

| Product Purification | Efficiently remove byproducts, especially triphenylphosphine oxide. | Develop scalable chromatography, distillation, or crystallization methods. Using phosphines with different solubility properties. | numberanalytics.comresearchgate.net |

| Sustainability | Improve atom economy, reduce waste, and use greener reagents/solvents. | Investigate catalytic olefination alternatives. Use of solid-supported reagents (e.g., Amberlite resin as a base) for easier separation. | researchgate.net |

Computational and Theoretical Studies on Dec 4 En 1 Ol

Quantum Chemical Calculations for Reaction Mechanism Prediction and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. researchgate.netresearchgate.net These methods allow for the exploration of potential energy surfaces, identifying transition states and calculating activation energies, which are crucial for predicting reaction pathways and product distributions. tandfonline.com While specific DFT studies focusing exclusively on the reaction mechanisms of Dec-4-en-1-ol are not extensively documented in the literature, the principles can be understood from studies on analogous unsaturated alcohols.

For instance, research on the atmospheric degradation of other unsaturated alcohols, such as (Z)-2-penten-1-ol and 3-buten-1-ol, demonstrates the utility of these computational methods. acs.orgresearchgate.net Such studies typically investigate reactions initiated by radicals like OH or Cl. acs.orgresearchgate.netnih.gov The calculations help determine whether the reaction proceeds via H-abstraction from various positions (e.g., from the hydroxyl group or the alkyl chain) or via addition to the C=C double bond. researchgate.netnih.gov

Key findings from these analogous studies include:

Pathway Preference: For many unsaturated alcohols, radical addition to the double bond is often energetically more favorable than hydrogen abstraction. acs.orgnih.gov

Energetics: The activation energy barriers (Ea) for different pathways can be calculated, allowing researchers to predict the dominant reaction channels. For example, in the Cl-initiated degradation of methylallyl alcohol, Cl-addition to the terminal carbon was found to be the most favorable path. nih.gov

Rate Constants: Theoretical calculations can compute reaction rate constants that often show strong agreement with experimental values, validating the computational model. acs.orgresearchgate.net

By applying these established quantum chemical methodologies to Dec-4-en-1-ol, one could predict its reactivity in various chemical environments, such as its synthesis, biosynthesis via fatty-acyl reductases, or environmental degradation pathways. tandfonline.com A theoretical study could map the reaction coordinates for its oxidation or isomerization, providing energetic data (as shown conceptually in the table below) to guide synthetic strategies or understand its metabolic fate.

| Reaction Pathway | Description | Calculated Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) | Predicted Favorability |

|---|---|---|---|---|

| OH Addition to C4 | The hydroxyl radical adds to the C4 position of the double bond. | ~5-10 | -25 | High |

| OH Addition to C5 | The hydroxyl radical adds to the C5 position of the double bond. | ~6-12 | -22 | High |

| H-abstraction from C1-OH | A hydrogen atom is abstracted from the hydroxyl group. | ~15-20 | +5 | Low |

| H-abstraction from C3 | A hydrogen atom is abstracted from the allylic position. | ~12-18 | -5 | Moderate |

Note: The data in Table 1 is illustrative and based on typical values found in studies of other unsaturated alcohols; it does not represent actual calculated values for Dec-4-en-1-ol.

Molecular Dynamics Simulations for Ligand-Protein Interactions (e.g., Odorant Binding Protein Interactions)

Molecular dynamics (MD) simulations are a cornerstone of computational biology, used to model the complex and dynamic interactions between a ligand, such as a pheromone, and its protein receptor. researchgate.netmdpi.com These simulations provide a moving picture of how a pheromone like (Z)-Dec-4-en-1-ol binds to an Odorant Binding Protein (OBP), a critical first step in the olfactory process of many insects. aanda.orgplos.org

A notable study investigated the interactions between various semiochemicals, including the known pheromone component (Z)-Dec-4-en-1-ol, and the OBP SnocOBP12 from the woodwasp, Sirex noctilio. plos.orgfao.orgnih.gov The research employed homology modeling to build a 3D structure of the protein, followed by molecular docking to predict the binding pose of the ligands and extensive MD simulations to analyze the stability and energetics of the protein-ligand complex. aanda.orgplos.org

The general findings from such studies reveal that:

Binding Pocket: OBPs possess a hydrophobic binding cavity where the alkyl chain of the pheromone is accommodated. nih.govgoogle.com

Driving Forces: The stability of the OBP-pheromone complex is often dominated by van der Waals forces and hydrophobic interactions between the ligand and nonpolar amino acid residues lining the binding pocket. nih.gov

Binding Free Energy: Methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy, which quantifies the affinity of a ligand for the protein. A lower binding energy indicates a more stable and favorable interaction. nih.gov

In the study of SnocOBP12, while (Z)-Dec-4-en-1-ol was a known ligand for the insect, the detailed energetic analysis focused on other compounds that showed even stronger binding affinities, such as (−)-α-cedrene and (E)-β-farnesene. aanda.orgnih.gov The binding energies for these top ligands highlight the quantitative power of MD simulations in ranking potential odorants.

| Ligand | Ligand Type | Calculated Binding Free Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| (−)-α-cedrene | Host Plant Volatile | −30.57 | LEU74, TYR109 |

| (E)-β-farnesene | Host Plant Volatile | −28.35 | ILE6, MET10, LEU74 |

| (−)-globulol | Symbiotic Fungi Volatile | −25.24 | MET53, ILE70, ILE73 |

Source: Adapted from Zhang et al., 2022. aanda.orgnih.gov

These simulations are crucial for identifying the specific amino acid residues that are key for binding, which can be confirmed experimentally through techniques like site-directed mutagenesis. google.com Understanding these interactions for Dec-4-en-1-ol within its target OBP is essential for designing more effective and specific synthetic attractants.

Structure-Activity Relationship (SAR) Modeling for Pheromonal Efficacy and Selectivity

Structure-Activity Relationship (SAR) modeling seeks to understand how a molecule's chemical structure correlates with its biological activity. For pheromones like Dec-4-en-1-ol, SAR is critical for explaining its efficacy and the high degree of selectivity observed in insect communication. The key structural features determining activity are the carbon chain length, the position and geometry of the double bond(s), and the nature of the functional group. researchgate.net

Studies on various insect pheromones consistently demonstrate that even minor structural changes can lead to a dramatic loss of activity or even cause an inhibitory effect.

Geometric Isomerism: The configuration of the double bond (Z or E) is paramount. In many moth species, only one geometric isomer is active, while others are inactive or can disrupt the response to the true pheromone. researchgate.net For the pheromone blend of Sirex noctilio, both (Z)-3-decenol and (Z)-4-decenol were identified as active components, indicating the importance of the Z-configuration. fao.org

Positional Isomerism: The location of the double bond along the carbon chain is equally important for receptor recognition. The pheromone system of S. noctilio utilizes a blend of C10 and C12 unsaturated alcohols, including (Z)-3-decenol and (Z)-4-decenol, highlighting that the olfactory system can distinguish between these positional isomers. fao.org

Stereoisomerism: For chiral pheromones, often only one enantiomer is biologically active. For example, in the pheromone 8-methyl-2-decanol propanoate, the (2R,8R) stereoisomer shows the highest activity, with other isomers being significantly less active or inactive. While Dec-4-en-1-ol is not chiral, this principle underscores the high stereoselectivity of pheromone receptors.

Functional Group: The alcohol functional group is a key feature for hydrogen bonding with the receptor. Changing it to an acetate (B1210297) or aldehyde, as seen in many moth pheromones, creates a different signal intended for a different species. tandfonline.com

Field and laboratory bioassays, such as electroantennography (EAG), provide the empirical data for SAR models. Dose-response experiments with S. noctilio showed that male and female antennae respond differently to the various components of the pheromone blend, including (Z)-4-decenol. fao.org This demonstrates a clear structure-activity relationship where both the molecular structure and its concentration influence the perceived signal.

| Structural Feature | Example Compound(s) | Observed Activity / SAR Principle | Source Species Example |

|---|---|---|---|

| Double Bond Geometry | (Z)-4-decenol vs. (E)-4-decenol | The Z-isomer is an identified pheromone component; the E-isomer is typically much less active or inactive in related systems. | Sirex noctilio |

| Double Bond Position | (Z)-4-decenol vs. (Z)-3-decenol | Both are components of the pheromone blend, but elicit different response magnitudes in EAG assays, indicating the receptor system can distinguish them. fao.org | Sirex noctilio |

| Chain Length | C8, C10, C12 unsaturated alcohols | The pheromone blend of S. noctilio includes C8, C10, and C12 alcohols, showing specificity for a range of chain lengths. fao.org Nematicidal activity of other aliphatic alcohols is also highly dependent on chain length. researchgate.net | Sirex noctilio |

| Stereochemistry (Chiral Center) | (2R,8R)- vs. (2S,8S)-8-methyl-2-decanol propanoate | Demonstrates the principle of high stereoselectivity in pheromone perception, where only specific stereoisomers are active. | Diabrotica spp. (Corn rootworm) |

By systematically modifying the structure of Dec-4-en-1-ol and measuring the resulting change in biological response, computational SAR and QSAR (Quantitative Structure-Activity Relationship) models can be developed to predict the activity of novel analogues and design more potent and selective pest management tools.

Q & A

Q. What are the optimal laboratory-scale synthesis methods for Dec-4-en-1-ol, and how can purity be ensured?

- Methodological Answer : Dec-4-en-1-ol can be synthesized via hydroboration-oxidation of 1,4-diene precursors or catalytic reduction of corresponding aldehydes. Ensure purity by employing fractional distillation or column chromatography, followed by characterization using , , and GC-MS. Cross-reference spectral data with established literature to validate structural integrity. Document experimental conditions (e.g., solvent, temperature, catalyst loading) meticulously to enable reproducibility .

Q. What spectroscopic techniques are most effective for characterizing Dec-4-en-1-ol, and how should data interpretation be approached?

- Methodological Answer : Prioritize to identify proton environments near the hydroxyl and double-bond groups. Use to confirm carbon skeletal structure, and IR spectroscopy to detect O-H stretching (3200–3600 cm) and C=C bonds (1650 cm). For ambiguous results, employ high-resolution mass spectrometry (HRMS) or compare with computational spectral predictions. Maintain a detailed lab notebook to track instrumental parameters and anomalies .

Q. How should researchers design experiments to assess the solubility and polarity of Dec-4-en-1-ol?

- Methodological Answer : Conduct a systematic solvent screen (e.g., water, ethanol, hexane) under controlled temperatures. Measure solubility gravimetrically and correlate results with Hansen solubility parameters. Use computational tools like COSMO-RS to predict polarity. Validate experimentally via HPLC retention times or partition coefficients. Include negative controls and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can computational chemistry be applied to predict the reactivity and stability of Dec-4-en-1-ol in different solvents?

- Methodological Answer : Perform density functional theory (DFT) calculations to model ground-state geometries and transition states for reactions (e.g., acid-catalyzed dehydration). Solvent effects can be simulated using continuum solvation models (e.g., SMD). Validate predictions with kinetic studies (e.g., monitoring degradation via UV-Vis). Ensure computational protocols align with FAIR data principles for reproducibility .

Q. What strategies resolve contradictory data in thermal stability studies of Dec-4-en-1-ol?

- Methodological Answer : Replicate experiments under identical conditions to rule out instrumental error. Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to compare decomposition profiles. Statistically analyze data using ANOVA to identify outliers. Cross-validate with alternative techniques (e.g., accelerated aging studies) and consult literature for consensus thresholds .

Q. How can researchers optimize enantioselective synthesis of Dec-4-en-1-ol, and what analytical methods confirm stereochemical purity?

- Methodological Answer : Employ chiral catalysts (e.g., BINAP-metal complexes) and monitor reaction progress via chiral HPLC or polarimetry. Use X-ray crystallography or Mosher’s ester analysis to assign absolute configuration. Compare optical rotation values with literature. Document catalyst loading, solvent polarity, and temperature effects on enantiomeric excess (ee) .

Q. What methodologies enable comparative studies of Dec-4-en-1-ol’s biological activity against structurally similar alcohols?

- Methodological Answer : Design dose-response assays (e.g., microbial growth inhibition or enzyme inhibition studies). Normalize activity data by lipophilicity (logP) and hydrogen-bonding capacity. Use principal component analysis (PCA) to differentiate structure-activity relationships. Include positive/negative controls and validate with in silico docking simulations .

Data Analysis & Reporting

Q. How should researchers statistically analyze kinetic data for Dec-4-en-1-ol’s oxidation reactions?

Q. What frameworks ensure ethical and rigorous literature reviews when contextualizing Dec-4-en-1-ol’s applications?

- Methodological Answer : Adhere to PRISMA guidelines for systematic reviews. Use PICOT (Population, Intervention, Comparison, Outcome, Time) to structure research questions. Critically appraise sources for bias (e.g., industry-funded studies) and prioritize peer-reviewed journals. Track citations with tools like Zotero or EndNote to maintain transparency .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.